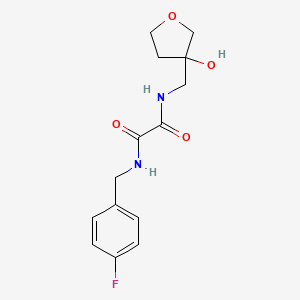
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with a tetrahydrofuran derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the tetrahydrofuran ring can influence the compound’s solubility and stability. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N1-(4-chlorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- N1-(4-methylbenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
生物活性
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a fluorobenzyl group and a hydroxytetrahydrofuran moiety. Its molecular formula is C14H17FN2O4 with a molecular weight of 296.29 g/mol. The synthesis typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with a tetrahydrofuran derivative under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzyl group may enhance binding affinity, while the tetrahydrofuran ring influences solubility and stability. This compound has been investigated for various therapeutic potentials, including:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
- Anticancer Activity : Research indicates potential cytotoxic effects against certain cancer cell lines.
- Cholinesterase Inhibition : Similar derivatives have shown promise in inhibiting cholinesterases, which are crucial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Cholinesterase Inhibition Study :
- Anticancer Research :
| Property | Value |
|---|---|
| Molecular Formula | C14H17FN2O4 |
| Molecular Weight | 296.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Table 2: Biological Activity Overview
| Activity Type | Potential Effects |
|---|---|
| Anti-inflammatory | Inhibition of cytokines |
| Anticancer | Cytotoxic effects |
| Cholinesterase Inhibition | Neuroprotective potential |
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-11-3-1-10(2-4-11)7-16-12(18)13(19)17-8-14(20)5-6-21-9-14/h1-4,20H,5-9H2,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTMDSPXDBOECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














